![molecular formula C44H45N11O9 B2938510 PROTAC BET Degrader-1 CAS No. 2093386-22-0](/img/structure/B2938510.png)
PROTAC BET Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BET Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BET . It decreases BRD2, BRD3, and BRD4 protein levels at low concentrations . It’s used for research purposes only .
Synthesis Analysis
The synthesis of PROTACs like PROTAC BET Degrader-1 involves connecting a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The design and optimization of PROTACs present significant challenges, and the general strategy for its development and optimization involves a lot of trial and error based on experience .Molecular Structure Analysis
The molecular structure of PROTAC BET Degrader-1 consists of three components: a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The molecular weight is 871.90, and the formula is C44H45N11O9 .Chemical Reactions Analysis
PROTACs like PROTAC BET Degrader-1 work by forming a ternary complex with the target protein and an E3 ligase . Once ubiquitin molecules are transferred, proteasomes degrade the protein, setting the PROTAC molecule free to recycle and interact with other target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC BET Degrader-1 include a molecular weight of 871.90 and a formula of C44H45N11O9 . It appears as a solid and is light yellow to yellow in color .Applications De Recherche Scientifique
Cancer Therapy
PROTAC BET Degrader-1: has shown promise as a therapeutic strategy against metastatic castration-resistant prostate cancer (CRPC). It works by degrading BET proteins, which are crucial for cancer cell survival and proliferation .
Inflammatory Diseases
The technology behind PROTAC is being explored for its potential in treating inflammatory diseases. By targeting specific proteins for degradation, it can modulate the inflammatory response .
Neurodegenerative Diseases
PROTAC: also has applications in neurodegenerative diseases. It can degrade proteins that are implicated in the pathogenesis of these diseases, offering a novel approach to treatment .
Solid Tumor Malignancies
The feasibility of treating solid-tumor malignancies with small-molecule mediated protein degradation using PROTACs has been demonstrated, offering a new avenue for cancer treatment .
Epigenetic Cancer Therapy
PROTACs: like ARV-825 have been designed to efficiently degrade BRD4, an epigenetic protein involved in cancer. This represents a significant advancement in epigenetic cancer therapy .
Oncogenic Protein Depletion
Novel and highly potent BET degraders based on the PROTAC concept have been developed to deplete key oncogenic proteins in tumor cells, potentially achieving better clinical efficacy than inhibition of the same proteins .
Orientations Futures
PROTACs have emerged as a promising therapeutic strategy, and the first PROTAC drug candidates are now being studied clinically . Rapid advances in PROTACs have facilitated the exploration of targeting epigenetic proteins . Many companies are working in this area of emerging new modality and a few PROTACs have already entered clinical trials .
Propriétés
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUZGFDBDQACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N11O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BET Degrader-1 |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.